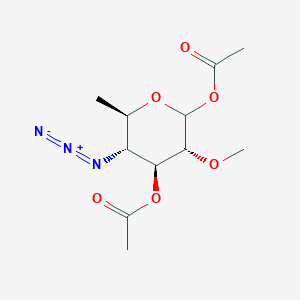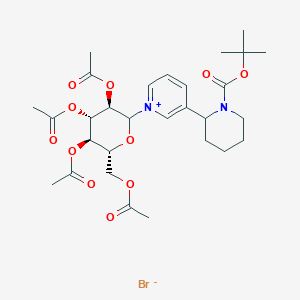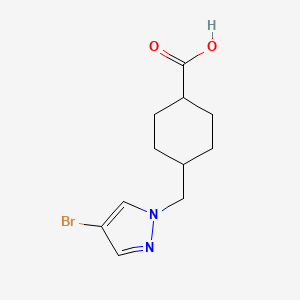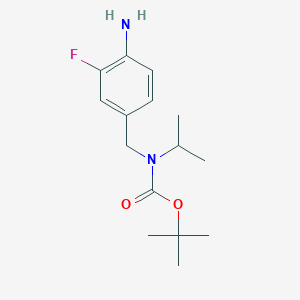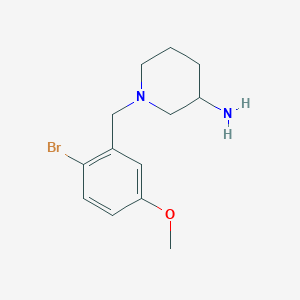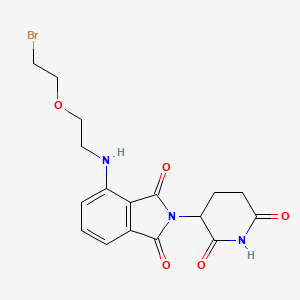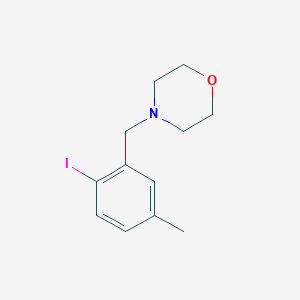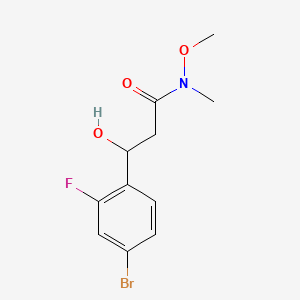
3-(4-Bromo-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound with a complex structure that includes a bromine and fluorine substituted phenyl ring, a hydroxyl group, and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps. One common route starts with the preparation of 4-bromo-2-fluorobiphenyl, which can be synthesized via a Suzuki coupling reaction using 4-bromo-2-fluorophenylboronic acid and a suitable aryl halide in the presence of a palladium catalyst . The resulting biphenyl compound is then subjected to further functionalization to introduce the hydroxyl and amide groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and automated systems for the purification and isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, reflux conditions.
Substitution: Nucleophiles such as amines or thiols, palladium catalyst, and appropriate solvents.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Bromo-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its amide and hydroxyl functional groups.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorobiphenyl: A precursor in the synthesis of the target compound.
N-(4-Fluorophenyl)-2-bromobenzamide:
(S)-2-((4-(3-(4-Bromo-2-fluorophenyl)acryloyl)phenyl)amino)-N-(2-oxotetrahydrofur-an-3-yl)acetamide: A chalcone-based compound with similar structural features.
Uniqueness
3-(4-Bromo-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13BrFNO3 |
|---|---|
Peso molecular |
306.13 g/mol |
Nombre IUPAC |
3-(4-bromo-2-fluorophenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C11H13BrFNO3/c1-14(17-2)11(16)6-10(15)8-4-3-7(12)5-9(8)13/h3-5,10,15H,6H2,1-2H3 |
Clave InChI |
LNGWKECRWSOIBD-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)CC(C1=C(C=C(C=C1)Br)F)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



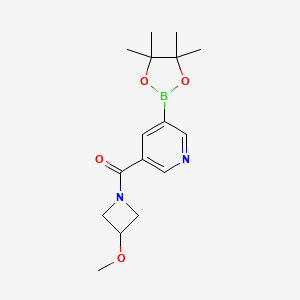

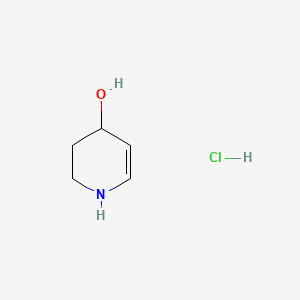
![3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile](/img/structure/B14766303.png)
![1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14766306.png)
